Voruciclib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

This mechanism of action makes voruciclib a promising therapeutic candidate for hematologic malignancies, which are cancers of the blood and bone marrow.

Preclinical Studies on Voruciclib and MCL-1

Research suggests that voruciclib may be particularly effective against certain types of hematologic malignancies by targeting a protein called MCL-1. MCL-1 is an anti-apoptotic protein, meaning it protects cells from cell death. In some cancers, including diffuse large B-cell lymphoma (DLBCL), high levels of MCL-1 can contribute to resistance to other cancer therapies. Studies have shown that voruciclib can decrease MCL-1 protein expression in DLBCL cells, potentially making them more susceptible to treatment [].

Clinical Trials of Voruciclib

Voruciclib is currently being investigated in clinical trials for the treatment of relapsed/refractory (R/R) B-cell malignancies and acute myeloid leukemia (AML). These are phase 1 trials designed to assess the safety, tolerability, and preliminary efficacy of voruciclib, both as a single agent and in combination with other drugs, such as venetoclax [, , ].

Voruciclib, also known as P1446A-05, is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It is a flavone-based compound that has shown significant efficacy in treating various cancers, particularly those with mutations in the BRAF gene. Voruciclib operates by inhibiting the phosphorylation targets of CDK members, leading to cell cycle arrest and apoptosis in cancer cells regardless of their genotype or phenotype. This compound is currently undergoing clinical trials, particularly in combination with BRAF inhibitors for advanced melanoma treatment .

Voruciclib's mechanism of action centers on its inhibition of CDK9. CDK9 is a key regulator of transcription, the process by which DNA is converted into RNA for protein production. By inhibiting CDK9, voruciclib disrupts the production of proteins essential for cancer cell growth and survival, including the anti-apoptotic protein Mcl-1 and the MYC oncoprotein [, ].

Voruciclib is currently undergoing clinical trials, and its safety profile is still being established. Early phase 1 studies suggest that voruciclib is generally well-tolerated with no significant myelosuppression (bone marrow suppression) observed []. However, further investigation is needed to determine the complete safety profile, including potential side effects and long-term toxicities.

Limitations and Future Directions

Information on the specific molecular structure, synthesis, and detailed physical and chemical properties of voruciclib is limited. Additionally, long-term safety data is still being gathered through ongoing clinical trials.

Future research directions for voruciclib include:

- Phase II and III clinical trials to evaluate its efficacy in various cancer types.

- Combination therapies with other anti-cancer agents to potentially enhance effectiveness and overcome resistance.

- Investigation of voruciclib's effects on other cellular pathways beyond CDK9 inhibition.

Voruciclib's chemical structure can be represented by the molecular formula and a molecular weight of approximately 469.84 g/mol. The compound features various functional groups that contribute to its reactivity, including a trifluoromethyl group and multiple hydroxyl groups. The compound undergoes typical reactions associated with flavonoids, including oxidation and reduction processes, which can affect its biological activity and stability .

Key Reactions:- Phosphorylation Inhibition: Voruciclib inhibits the phosphorylation of target proteins involved in cell cycle regulation.

- Apoptosis Induction: It promotes apoptosis in cancer cells by modulating the expression of key proteins like MCL-1.

Voruciclib exhibits significant biological activity as a CDK4/6 inhibitor. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including those resistant to standard therapies. The compound has demonstrated synergy with other chemotherapeutics, such as venetoclax, enhancing their effectiveness against acute myeloid leukemia (AML) cells by downregulating MCL-1 and c-Myc proteins .

Mechanisms of Action:- Inhibition of CDK9: Voruciclib suppresses CDK9 activity, which is crucial for the transcriptional regulation of anti-apoptotic proteins.

- Chemo-sensitization: It enhances the efficacy of other chemotherapeutics by increasing the intracellular accumulation of drugs like paclitaxel and doxorubicin in resistant cancer cells .

The synthesis of voruciclib involves several steps that typically include:

- Formation of the Flavone Backbone: The initial step involves creating the flavone structure through condensation reactions.

- Introduction of Functional Groups: Subsequent reactions introduce various substituents, including trifluoromethyl and hydroxyl groups.

- Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity levels necessary for biological testing .

Voruciclib is primarily being explored for its applications in oncology. Its main therapeutic focus includes:

- Melanoma Treatment: Particularly effective against BRAF-mutant melanoma.

- Combination Therapies: Used in conjunction with other agents like BRAF inhibitors and venetoclax for enhanced anti-cancer effects .

Voruciclib has been studied for its interactions with various proteins involved in drug resistance mechanisms:

- ABCB1 and ABCG2 Proteins: Voruciclib enhances the accumulation of chemotherapeutic agents by inhibiting the efflux functions of these transporters. This effect was confirmed through assays measuring drug accumulation in resistant cell lines .

- Synergistic Effects: Studies indicate that voruciclib can synergize with other drugs, leading to increased apoptosis rates in cancer cells .

Voruciclib shares structural similarities with several other compounds that target cyclin-dependent kinases. Here are some notable comparisons:

| Compound Name | Structure Type | Primary Target | Unique Features |

|---|---|---|---|

| Flavopiridol | Flavonoid | CDK1, CDK2 | Broad-spectrum CDK inhibitor; less selective than voruciclib |

| Palbociclib | Pyrido[2,3-d]pyrimidine | CDK4/6 | Approved for breast cancer; different scaffold structure |

| Ribociclib | Pyrido[2,3-d]pyrimidine | CDK4/6 | Similar to palbociclib but has distinct pharmacokinetics |

| Abemaciclib | Pyrido[2,3-d]pyrimidine | CDK4/6 | Approved for breast cancer; unique dosing regimen |

Voruciclib's unique trifluoromethyl substitution and specific interactions with CDK9 differentiate it from these similar compounds, making it a promising candidate for targeted cancer therapies .

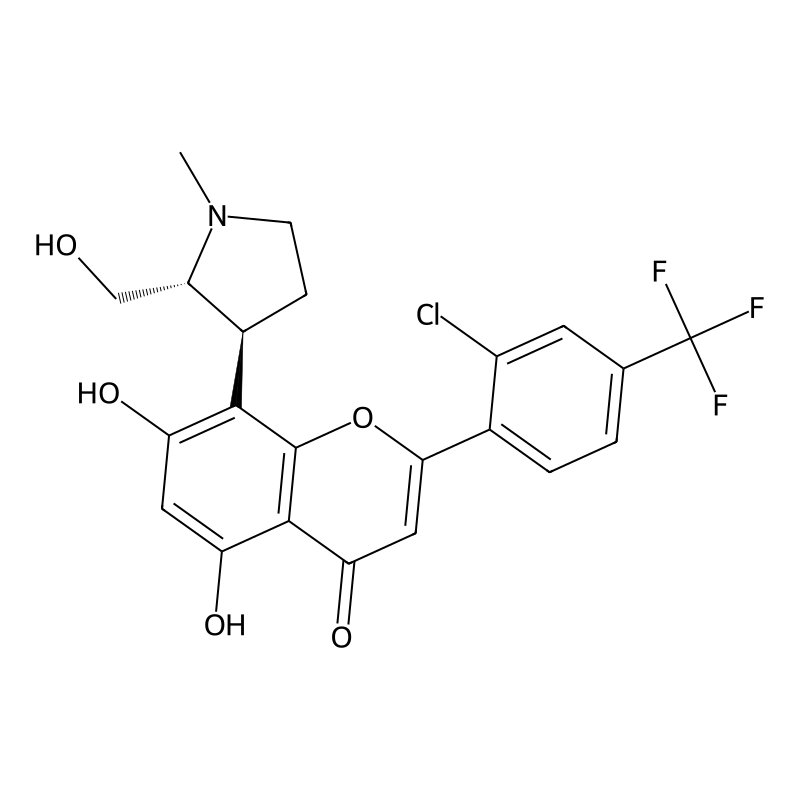

Voruciclib, chemically known as 2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one, is an enantiomerically pure (+)-trans-enantiomer of pyrrolidine-substituted flavone derivatives [1] [2]. The compound was originally developed by Piramal Life Sciences as a selective inhibitor of cyclin-dependent kinases, particularly targeting cyclin-dependent kinase 9 [3] [4]. The original synthetic route for voruciclib was first described in the Piramal patent WO 2007148158 A1, which detailed the preparation of enantiomerically pure flavone derivatives for the treatment of proliferative disorders [5] [6].

The synthetic pathway described in the patent involves a multi-step process starting with the preparation of a key intermediate, specifically the enantiomerically pure (-)-trans-enantiomer of [1-methyl-3-(2,4,6-trimethoxyphenyl)-pyrrolidin-2-yl]-methanol [7] [10]. This intermediate serves as the foundation for constructing the final voruciclib structure through a series of chemical transformations [10].

The original synthetic route can be summarized in the following key steps:

- Preparation of the racemic pyrrolidine intermediate through reaction of 1-methyl-4-piperidone with 1,3,5-trimethoxybenzene in glacial acetic acid [10] [17].

- Reduction of the resulting compound with sodium borohydride in the presence of boron trifluoride etherate in tetrahydrofuran [10].

- Activation of the hydroxyl group on the piperidine ring with methanesulfonyl chloride and triethylamine [10] [17].

- Ring contraction with sodium acetate to form the pyrrolidine structure [10].

- Hydrolysis with aqueous sodium hydroxide solution in methanol [10] [17].

The patent specifically emphasizes the importance of obtaining the enantiomerically pure compound, as only the (+)-trans enantiomer demonstrates the desired biological activity [5] [6]. The synthetic route described in the patent provides a method to achieve this enantiomeric purity through resolution of a racemic intermediate [5].

Table 1: Key Intermediates in the Original Synthetic Route of Voruciclib

| Step | Intermediate | Reaction Conditions | Yield (%) |

|---|---|---|---|

| 1 | 1-methyl-4-piperidone with 1,3,5-trimethoxybenzene | Glacial acetic acid, <40°C | Not specified |

| 2 | Reduced intermediate | NaBH4, BF3·Et2O, THF | Not specified |

| 3 | Mesylated intermediate | MsCl, Et3N | Not specified |

| 4 | Ring-contracted intermediate | NaOAc | Not specified |

| 5 | Hydrolyzed intermediate | NaOH, MeOH | Not specified |

The final steps in the synthesis involve the construction of the flavone core structure through a Baker-Venkataraman rearrangement, which is a key transformation in flavone synthesis [10] [17]. This involves:

- Acylation of the resolved intermediate with an appropriate acid chloride containing the 2-chloro-4-(trifluoromethyl)phenyl group [10].

- Base-catalyzed Baker-Venkataraman rearrangement using lithium hexamethyldisilazide in tetrahydrofuran to form the corresponding β-diketone [10] [17].

- Acid-catalyzed cyclization to form the flavone structure [10].

- Dealkylation by heating with pyridine hydrochloride at temperatures ranging from 120-180°C to obtain the final voruciclib compound [10] [17].

This synthetic route represents the first documented approach to producing voruciclib with high enantiomeric purity, establishing the foundation for further optimization and scale-up efforts [5] [6].

Optimization Strategies for Enantiomeric Purity

Achieving high enantiomeric purity is crucial for the pharmaceutical application of voruciclib, as the biological activity resides predominantly in the (+)-trans enantiomer [5] [6]. The original Piramal patent WO 2007148158 A1 recognized this challenge and developed specific strategies to enhance the enantiomeric purity of the final product [5].

The key optimization strategy described in the patent involves the resolution of a racemic intermediate compound represented by formula (VIA), specifically [1-methyl-3-(2,4,6-trimethoxyphenyl)-pyrrolidin-2-yl]-methanol [5] [10]. This resolution process is critical because it allows for the separation of the desired enantiomer early in the synthetic pathway, thereby ensuring high enantiomeric purity in the final product [5].

The resolution process comprises the following steps:

- Reaction of the racemic compound with a chiral auxiliary in a single solvent to obtain a mixture of diastereomeric salts [5] [6].

- Separation of the respective diastereomeric salts through crystallization [5].

- Treatment of the diastereomeric salt of the (-)-enantiomer with a base to obtain the free base of the desired (-)-enantiomer [5] [6].

The patent specifically identifies (-)-dibenzoyl tartaric acid ((-)-DBTA) as the preferred chiral auxiliary for this resolution process [5] [10]. This selection is significant because (-)-DBTA is comparatively less expensive than (+)-DBTA, which was used in earlier processes, thereby reducing the overall production cost [5] [6].

The solvent choice for the resolution step is also critical, with methanol identified as the most effective option among several alternatives including isopropanol, diisopropyl ether, ethyl acetate, and chloroform [5] [6]. The use of a single solvent system simplifies the process and enhances its efficiency [5].

Table 2: Optimization Parameters for Enantiomeric Resolution

| Parameter | Optimal Condition | Alternatives Evaluated | Advantage |

|---|---|---|---|

| Chiral Auxiliary | (-)-DBTA | (+)-DBTA, (+)-dibutyl tartaric acid, (-)-dibutyl tartaric acid, (+)-ketopinic acid, (-)-ketopinic acid, (+)-camphor-10-sulfonic acid, (-)-camphor-10-sulfonic acid, (+)camphoric acid, (-)camphoric acid | Cost-effective, high resolution efficiency |

| Solvent | Methanol | Isopropanol, diisopropyl ether, ethyl acetate, chloroform | Single crystallization, high purity |

| Base for Free Base Formation | Sodium carbonate | Sodium bicarbonate, potassium carbonate | Efficient conversion |

The patent reports that this optimized resolution process yields the (-)-trans enantiomer of the intermediate with an enantiomeric excess greater than 95%, which is considered enantiomerically pure [5] [6]. In some embodiments, the enantiomeric excess is greater than 97%, and in the most preferred embodiments, it exceeds 99% [5].

Further optimization strategies focus on the subsequent synthetic steps to maintain this high enantiomeric purity. These include:

- Careful control of reaction conditions during the acylation step to prevent racemization [10] [17].

- Optimization of the Baker-Venkataraman rearrangement using lithium hexamethyldisilazide as the preferred base, which provides better stereochemical control compared to alternatives such as sodium hexamethyldisilazide, potassium hexamethyldisilazide, sodium hydride, and potassium hydride [5] [10].

- Controlled conditions during the final dealkylation step using pyridine hydrochloride as the preferred dealkylating agent, which preserves the stereochemical integrity of the molecule [5] [10].

These optimization strategies collectively ensure that the final voruciclib product maintains high enantiomeric purity, which is essential for its pharmaceutical application [5] [6]. The patent emphasizes that the enantiomeric purity of the intermediate directly correlates with the enantiomeric purity of the final product, highlighting the importance of this resolution step in the overall synthetic process [5].

Large-Scale Manufacturing Challenges

Scaling up the synthesis of voruciclib from laboratory to industrial production presents several significant challenges that must be addressed to ensure consistent quality, high yield, and cost-effectiveness [14] [17]. These challenges span various aspects of the manufacturing process, from raw material handling to final product purification.

One of the primary challenges in large-scale manufacturing of voruciclib is maintaining the high enantiomeric purity achieved in laboratory-scale synthesis [5] [10]. The resolution process using (-)-dibenzoyl tartaric acid ((-)-DBTA) requires precise control of crystallization conditions, which becomes more difficult at larger scales due to heat transfer limitations and mixing inefficiencies [5] [17]. Variations in crystallization parameters can lead to inconsistent enantiomeric purity, necessitating robust process controls and potentially multiple crystallization steps [10].

The Baker-Venkataraman rearrangement, a key step in the synthesis of the flavone core structure of voruciclib, presents another significant challenge for scale-up [10] [34]. This reaction involves the use of strong bases such as lithium hexamethyldisilazide, which are moisture-sensitive and require anhydrous conditions [5] [10]. Maintaining these conditions in large-scale reactors is technically demanding and requires specialized equipment and handling procedures [17] [34].

The dealkylation step, which involves heating with pyridine hydrochloride at temperatures between 120-180°C, poses safety concerns at industrial scale due to the high temperatures and the corrosive nature of pyridine hydrochloride [10] [17]. This step requires specialized materials of construction for the reactors and careful temperature control to prevent runaway reactions [17].

Table 3: Major Challenges in Large-Scale Manufacturing of Voruciclib

| Process Step | Challenge | Potential Solution |

|---|---|---|

| Enantiomeric Resolution | Consistent crystallization conditions | Controlled cooling profiles, seed crystal addition, in-process monitoring |

| Baker-Venkataraman Rearrangement | Anhydrous conditions with moisture-sensitive reagents | Specialized dry handling equipment, nitrogen blanketing |

| Dealkylation | High temperature with corrosive reagents | Corrosion-resistant materials, precise temperature control |

| Purification | Removal of closely related impurities | Optimized crystallization conditions, chromatographic methods |

| Raw Material Quality | Consistent quality of starting materials | Vendor qualification, incoming material testing |

The purification of voruciclib at industrial scale presents additional challenges, particularly in removing closely related impurities that may have similar physical properties [14] [27]. Traditional laboratory purification methods such as column chromatography are often impractical at large scale due to solvent consumption and waste generation [17]. Instead, industrial production typically relies on crystallization for purification, which requires careful optimization to achieve the desired purity specifications [14] [27].

Raw material sourcing and quality control represent another challenge in the large-scale manufacturing of voruciclib [14]. The synthesis requires specialized reagents such as (-)-DBTA and various protected intermediates, which must be sourced with consistent quality to ensure reproducible manufacturing outcomes [5] [14]. Establishing robust supplier qualification processes and incoming material testing protocols is essential to address this challenge [14].

Environmental considerations also impact large-scale manufacturing, particularly regarding solvent usage and waste generation [14] [17]. The original synthetic route involves multiple steps with different solvents, creating challenges for solvent recovery and waste management [10] [17]. Process optimization to reduce solvent usage, implement solvent recycling, and minimize waste generation is important for sustainable manufacturing [14].

Contract manufacturing organizations (CMOs) that have experience with complex active pharmaceutical ingredients have developed capabilities to address these challenges [14] [24]. These include specialized equipment for handling moisture-sensitive reagents, advanced crystallization technologies for controlling polymorphism and enantiomeric purity, and analytical methods for in-process monitoring [14] [27].

Despite these challenges, successful large-scale manufacturing of voruciclib has been achieved, as evidenced by its advancement to clinical trials [12] [18]. This success likely involved significant process development efforts to optimize each step of the synthesis for industrial-scale production while maintaining the high quality standards required for pharmaceutical applications [14] [18].

Analytical Method Validation for Process Control

Robust analytical method validation is essential for ensuring the quality and consistency of voruciclib throughout the manufacturing process [27] [30]. These methods serve multiple purposes, including monitoring reaction progress, determining intermediate and final product purity, and confirming enantiomeric purity [27] [30]. The development and validation of these analytical methods must comply with regulatory guidelines for pharmaceutical manufacturing [30].

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique used for voruciclib process control [21] [27]. HPLC methods are developed and validated for:

- Assay determination to quantify the active pharmaceutical ingredient content [21] [27].

- Impurity profiling to identify and quantify process-related impurities and degradation products [21] [30].

- Chiral analysis to determine enantiomeric purity using specialized chiral columns [5] [27].

The validation of these HPLC methods typically includes assessments of specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness, in accordance with International Council for Harmonisation (ICH) guidelines [27] [30].

Table 4: Key Analytical Parameters for Voruciclib Process Control

| Analytical Parameter | Method | Specification | Purpose |

|---|---|---|---|

| Chemical Purity | HPLC | ≥99.89% | Ensure product quality and consistency [27] |

| Enantiomeric Purity | Chiral HPLC | ≥99% | Confirm stereochemical integrity [5] [27] |

| Residual Solvents | Gas Chromatography | ICH limits | Safety and quality control [27] [30] |

| Water Content | Karl Fischer Titration | Specification based on form | Control of hydration state [27] |

| Crystal Form | X-Ray Powder Diffraction | Match reference pattern | Ensure consistent solid-state form [27] [31] |

For enantiomeric purity determination, chiral HPLC using columns such as Chiralcel OD-H is particularly important [5] [27]. The Piramal patent WO 2007148158 A1 specifically mentions this column for analyzing the enantiomeric purity of key intermediates [5]. The method development for chiral analysis requires careful optimization of mobile phase composition, flow rate, and temperature to achieve adequate separation of enantiomers [5] [27].

In-process controls are established at critical steps of the voruciclib synthesis to ensure that the process remains within established parameters [27] [30]. These controls may include:

- Monitoring the resolution process to confirm adequate separation of diastereomeric salts [5] [27].

- Tracking the progress of the Baker-Venkataraman rearrangement to determine reaction completion [10] [27].

- Analyzing the dealkylation step to ensure complete removal of protecting groups without degradation of the product [10] [27].

Stability-indicating analytical methods are also developed to assess the stability of voruciclib under various conditions, supporting shelf-life determination and storage recommendations [27] [30]. These methods must be capable of detecting potential degradation products that may form during storage [27] [30].

For large-scale manufacturing, Process Analytical Technology (PAT) approaches may be implemented to provide real-time monitoring of critical process parameters [27] [30]. These can include:

- In-line spectroscopic methods (e.g., Near-Infrared or Raman spectroscopy) for reaction monitoring [27] [30].

- Automated sampling systems coupled with HPLC for continuous quality assessment [27] [30].

- Particle size analysis for crystallization monitoring and control [27] [31].

Method transfer is another important aspect of analytical method validation, ensuring that methods developed during process development can be reliably executed in quality control laboratories at manufacturing sites [27] [30]. This transfer includes verification that the methods perform consistently across different laboratories and instruments [27] [30].

The analytical methods for voruciclib must also address specific challenges related to its chemical structure, such as:

- Detection and quantification of closely related flavone impurities that may have similar chromatographic behavior [21] [27].

- Analysis of potential isomerization at the chiral centers during processing [5] [27].

- Monitoring of potential degradation pathways, particularly oxidation of the hydroxyl groups in the flavone structure [21] [27].

Voruciclib demonstrates exceptional selectivity for cyclin-dependent kinase 9 as its primary molecular target, with sub-nanomolar biochemical potency that distinguishes it from other cyclin-dependent kinase inhibitors in clinical development [1]. The compound exhibits a dissociation constant (Ki) of 0.626 nanomolar for cyclin-dependent kinase 9 in complex with cyclin T2, establishing it as one of the most potent cyclin-dependent kinase 9 inhibitors characterized to date [2].

Comprehensive kinase selectivity profiling using both DiscoveRx ScanMax and Thermofisher SelectScreen platforms, encompassing 468 and 414 kinases respectively, revealed voruciclib's remarkable specificity within the cyclin-dependent kinase family [1]. At screening concentrations of 10 micromolar and 50 nanomolar, voruciclib demonstrated preferential inhibition of cyclin-dependent kinases 9, 4, 6, and 1, with substantially reduced activity against kinases outside the cyclin-dependent kinase subfamily compared to structurally related compounds such as flavopiridol [1].

The kinetic profile of voruciclib reveals significant selectivity differences among cyclin-dependent kinase family members. Against cyclin-dependent kinase 4 in complex with cyclin D1, voruciclib exhibits an inhibitory concentration 50 (IC50) of 90 nanomolar, representing approximately 4-fold reduced potency compared to its primary target [2]. For cyclin-dependent kinase 4 in complex with cyclin D3, the IC50 decreases to 25 nanomolar, demonstrating cyclin-specific variations in binding affinity [1]. Cyclin-dependent kinase 6 in complex with cyclin D1 shows similar sensitivity with IC50 values ranging from 25 to 90 nanomolar, indicating moderate cross-reactivity with these cell cycle regulatory kinases [2] [1].

Notably, voruciclib demonstrates markedly reduced activity against cyclin-dependent kinase 2, a critical kinase involved in S-phase progression, with IC50 values exceeding 1000 nanomolar [1]. This selectivity profile is clinically significant as it suggests potential for reduced interference with normal cell cycle progression in non-malignant cells that depend primarily on cyclin-dependent kinase 2 for proliferation.

The compound's selectivity extends beyond the cyclin-dependent kinase family, with particularly notable discrimination against related kinases such as intestinal cell kinase and male germ cell-associated kinase. While flavopiridol exhibits equipotent activity against male germ cell-associated kinase and cyclin-dependent kinase 9, voruciclib demonstrates 100-fold greater selectivity for cyclin-dependent kinase 9 over male germ cell-associated kinase [1]. This enhanced selectivity profile may contribute to improved tolerability compared to broader-spectrum cyclin-dependent kinase inhibitors.

Structural Basis of Cyclin-Dependent Kinase 4/6 Cross-Reactivity

The molecular basis for voruciclib's cross-reactivity with cyclin-dependent kinases 4 and 6 stems from structural similarities within the adenosine triphosphate-binding domains of these kinases, particularly in the configuration of key binding residues that interact with the flavonoid scaffold of voruciclib [1]. The compound functions as an adenosine triphosphate-competitive inhibitor, occupying the same binding site utilized by adenosine triphosphate for kinase activation.

Structural analysis reveals that voruciclib's binding affinity is influenced by differences in the substitution patterns and stereochemistry of its flavonoid core, particularly the trifluoromethyl group at the para position of the benzene ring and the hydroxymethyl pyrrolidine moiety in the D ring [1]. These structural features differentiate voruciclib from related compounds such as flavopiridol and contribute to its distinct selectivity profile across the cyclin-dependent kinase family.

The cross-reactivity with cyclin-dependent kinases 4 and 6 appears to be mediated through conserved structural elements within the adenosine triphosphate-binding pocket, including the glycine-rich nucleotide-binding motif and the catalytic loop regions [3]. However, subtle differences in the spatial arrangement of these binding sites account for the observed variations in potency between different cyclin-dependent kinase-cyclin complexes.

Cyclin-dependent kinase 4 and cyclin-dependent kinase 6 share approximately 72% sequence identity within their kinase domains, with the most significant differences occurring in regions that influence substrate specificity and regulatory protein interactions [4]. The binding of voruciclib to these kinases is influenced by the presence of different cyclin partners, as evidenced by the varying IC50 values observed for cyclin-dependent kinase 4 when complexed with cyclin D1 versus cyclin D3 [1].

The stereochemical configuration of voruciclib's pyrrolidine ring system plays a crucial role in determining selectivity between cyclin-dependent kinase family members. The (2R,3S)-configuration of the hydroxymethyl-methylpyrrolidine substituent creates specific spatial interactions within the adenosine triphosphate-binding pocket that favor binding to cyclin-dependent kinase 9 while maintaining moderate affinity for cyclin-dependent kinases 4 and 6 [5].

Transcriptional Regulation of Myeloid Cell Leukemia-1 and MYC Oncogenes

Voruciclib exerts its therapeutic effects primarily through the transcriptional downregulation of two critical oncogenic proteins: myeloid cell leukemia-1 and MYC, both of which are frequently overexpressed in hematologic malignancies and contribute to apoptosis evasion and uncontrolled proliferation [6] [7]. The mechanism underlying this transcriptional control involves the inhibition of cyclin-dependent kinase 9, which serves as the catalytic subunit of positive transcription elongation factor b, a critical regulator of ribonucleic acid polymerase II-mediated transcription elongation.

Myeloid cell leukemia-1, an antiapoptotic protein with an exceptionally short half-life of approximately 30 minutes, requires continuous transcriptional activity to maintain functional cellular levels [8]. Voruciclib treatment results in rapid and transient downregulation of myeloid cell leukemia-1 protein expression, with complete suppression typically observed within 3-6 hours of drug exposure at clinically relevant concentrations [6] [9]. This downregulation occurs through the disruption of ribonucleic acid polymerase II elongation, which preferentially affects the transcription of genes encoding short-lived proteins such as myeloid cell leukemia-1.

The transcriptional regulation of myeloid cell leukemia-1 by voruciclib demonstrates temporal dynamics that have important therapeutic implications. While initial treatment leads to profound myeloid cell leukemia-1 depletion, protein levels begin to rebound approximately 12 hours after drug exposure in both venetoclax-sensitive and venetoclax-resistant cell lines [9]. This rebound phenomenon necessitates intermittent dosing schedules to achieve repeated cycles of myeloid cell leukemia-1 suppression, as demonstrated in preclinical studies showing enhanced efficacy with every-other-day administration compared to continuous dosing.

MYC proto-oncogene regulation by voruciclib involves multiple complementary mechanisms beyond simple transcriptional inhibition. Treatment with voruciclib results in decreased MYC messenger ribonucleic acid levels and concurrent reduction in MYC protein phosphorylation at serine 62, a post-translational modification critical for MYC protein stability, particularly in KRAS-mutant cancers [10] [11]. The dual targeting of both MYC transcription and protein stability represents a particularly potent mechanism for disrupting MYC-driven oncogenic programs.

Clinical correlative studies from phase 1 trials have demonstrated that voruciclib treatment leads to measurable decreases in myeloid cell leukemia-1 messenger ribonucleic acid expression and downregulation of MYC and nuclear factor kappa B transcriptional gene sets in patient samples [12]. These pharmacodynamic effects occur at doses that achieve plasma concentrations sufficient for target inhibition, typically ranging from 2 to 3.5 micromolar at steady state following oral administration [1].

The transcriptional effects of voruciclib extend beyond myeloid cell leukemia-1 and MYC to encompass broader changes in gene expression programs associated with cell cycle progression, apoptosis, and stress responses. Genome-wide transcriptional analysis reveals that voruciclib preferentially affects genes with high transcriptional elongation rates and those encoding proteins with short half-lives, consistent with its mechanism of action as a transcriptional elongation inhibitor [13].

Ribonucleic Acid Polymerase II Phosphorylation Modulation

The primary molecular mechanism through which voruciclib exerts its transcriptional effects involves the modulation of ribonucleic acid polymerase II phosphorylation, specifically targeting the carboxy-terminal domain of the largest subunit of ribonucleic acid polymerase II [14] [15]. This carboxy-terminal domain contains 52 repeats of a heptapeptide sequence (tyrosine-serine-proline-threonine-serine-proline-serine) in humans, with serine residues at positions 2 and 5 serving as the primary sites for regulatory phosphorylation.

Cyclin-dependent kinase 9, the primary target of voruciclib, specifically phosphorylates serine 2 residues within the carboxy-terminal domain repeats, a modification essential for the transition from promoter-proximal pausing to productive transcriptional elongation [14]. Voruciclib treatment results in rapid and dose-dependent reduction of serine 2 phosphorylation on ribonucleic acid polymerase II, effectively blocking the release of paused polymerase complexes and preventing transcriptional elongation of target genes.

The phosphorylation of serine 2 by cyclin-dependent kinase 9 occurs as part of a sequential phosphorylation cascade during the transcription cycle. Initially, cyclin-dependent kinase 7, as a component of transcription factor IIH, phosphorylates serine 5 and serine 7 residues during transcription initiation [15]. Subsequently, cyclin-dependent kinase 9 phosphorylates serine 2 residues to enable elongation complex progression through gene bodies. Voruciclib selectively disrupts this latter step while having minimal impact on serine 5 phosphorylation, which is primarily mediated by cyclin-dependent kinase 7.

Clinical pharmacodynamic studies have confirmed that voruciclib treatment produces measurable reductions in ribonucleic acid polymerase II serine 2 phosphorylation in patient samples, serving as a direct biomarker of target engagement [16] [17]. These changes occur within the same timeframe as the observed decreases in myeloid cell leukemia-1 expression, supporting the mechanistic link between cyclin-dependent kinase 9 inhibition and therapeutic efficacy.

The modulation of ribonucleic acid polymerase II phosphorylation by voruciclib also affects the recruitment and activity of additional transcriptional regulatory factors. Serine 2 phosphorylation serves as a platform for the recruitment of messenger ribonucleic acid processing factors, including splicing regulators and polyadenylation machinery [14]. Disruption of this phosphorylation pattern by voruciclib therefore has downstream consequences for messenger ribonucleic acid maturation and stability, particularly affecting transcripts with complex splicing patterns or those requiring extensive post-transcriptional processing.

Beyond the carboxy-terminal domain, cyclin-dependent kinase 9 also phosphorylates additional substrates within the transcriptional elongation complex, including the elongation factor SPT5 [18]. Voruciclib treatment modulates SPT5 phosphorylation, which plays important roles in transcriptional checkpoint control and the coordination of elongation with chromatin modifications. This broader impact on elongation complex phosphorylation contributes to the comprehensive disruption of transcriptional programs observed with voruciclib treatment.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Paiva C, Godbersen JC, Soderquist RS, Rowland T, Kilmarx S, Spurgeon SE, Brown JR, Srinivasa SP, Danilov AV. Cyclin-Dependent Kinase Inhibitor P1446A Induces Apoptosis in a JNK/p38 MAPK-Dependent Manner in Chronic Lymphocytic Leukemia B-Cells. PLoS One. 2015 Nov 25;10(11):e0143685. doi: 10.1371/journal.pone.0143685. eCollection 2015. PubMed PMID: 26606677; PubMed Central PMCID: PMC4659573.